molecular formula C18H25ClN2O5S B049391 Amosulalol hydrochloride CAS No. 70958-86-0

Amosulalol hydrochloride

Cat. No. B049391
CAS RN: 70958-86-0
M. Wt: 416.9 g/mol
InChI Key: JRVCPDVOFCWKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amosulalol hydrochloride is a pharmacological compound known for its combined alpha- and beta-adrenoceptor blocking activity. It has been studied in various animal models for its disposition, metabolism, and effects on cardiovascular systems and intraocular pressure.

Synthesis Analysis

The synthesis of Amosulalol hydrochloride involves complex chemical pathways, focusing on achieving its distinctive alpha- and beta-adrenoceptor blocking capabilities. While specific synthesis details are not provided in the available literature, the pharmacokinetic studies suggest a meticulous design to optimize its bioavailability and metabolic stability.

Molecular Structure Analysis

Amosulalol hydrochloride's molecular structure enables its function as a combined alpha- and beta-adrenoceptor antagonist. The compound's efficacy can be attributed to its molecular interactions with adrenoceptors, influencing its antagonistic properties on both alpha 1- and beta-adrenoceptors. These interactions are crucial for its antihypertensive effects without causing reflex tachycardia.

Chemical Reactions and Properties

Chemical reactions involving Amosulalol hydrochloride primarily relate to its metabolism in biological systems. It undergoes processes such as hydroxylation, demethylation, and oxidative cleavage, leading to the formation of various metabolites. These metabolic pathways are essential for its elimination and contribute to its pharmacological profile.

Physical Properties Analysis

While specific details on the physical properties of Amosulalol hydrochloride are not extensively covered in the literature, its pharmacokinetic profiles in animals suggest it has favorable absorption and distribution characteristics, facilitating its therapeutic effects.

Chemical Properties Analysis

The chemical properties of Amosulalol hydrochloride, such as stability and reactivity, play significant roles in its pharmacological effectiveness and safety. Its metabolic transformation into different metabolites, some of which have been identified in animal studies, highlights its complex chemical behavior in biological systems.

References (Sources)

  • (Sasaki et al., 1984) - Study on the disposition and metabolism of Amosulalol hydrochloride in rats, dogs, and monkeys.
  • (Kamimura et al., 1985) - Research on the metabolism of Amosulalol hydrochloride in humans and laboratory animals.
  • (Gwak et al., 2005) - A study detailing a method for determining Amosulalol in human plasma.

Scientific Research Applications

  • Antihypertensive Activity : Amosulalol hydrochloride demonstrates antihypertensive activity by reducing heart rate and plasma renin activity in rats. This effect is attributed to its properties as a combined alpha- and beta-adrenoceptor blocking agent (Honda et al., 1985).

  • Disposition and Metabolism Studies : It has been studied for its disposition and metabolism in rats, dogs, and monkeys, providing insights into its pharmacokinetics and pharmacodynamics across different species (Sasaki et al., 1984).

  • Pharmacokinetic Research in Humans : Amosulalol hydrochloride has been used in pharmacokinetic studies to analyze its concentration in plasma following oral administration to humans (Gwak et al., 2005).

  • Cardiovascular Effects : Research indicates its efficacy in increasing cardiac output and stroke volume, while decreasing total peripheral resistance in patients with essential hypertension. This suggests its potential utility in managing cardiovascular conditions (Saito et al., 1992).

  • Impact on Myocardial Energy Metabolism : It has shown effectiveness in reducing ischemic influences on the myocardium, particularly in terms of myocardial energy depletion and alteration of carbohydrate metabolism, which could be beneficial in certain cardiac conditions (Hayase et al., 1993).

  • Treatment for Hypertension in Diabetics : Amosulalol is effective in treating hypertension in non-insulin dependent diabetics and does not adversely affect glucose and lipid metabolism, indicating its safety and efficacy in this patient group (Inoue et al., 1992).

  • Antiarrhythmic Properties : The drug possesses class I and III antiarrhythmic properties, which could be beneficial in treating certain types of cardiac arrhythmias (Tohse et al., 1986).

  • Ophthalmic Applications : It has been studied for its effects on intraocular pressure and aqueous humor dynamics in rabbit eyes, suggesting potential applications in ophthalmology (Taniguchi et al., 1996).

Safety And Hazards

Amosulalol hydrochloride may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVCPDVOFCWKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918277
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amosulalol hydrochloride

CAS RN

70958-86-0, 93633-92-2
Record name Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70958-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM 09538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amosulalol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOSULALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amosulalol hydrochloride
Reactant of Route 2
Reactant of Route 2
Amosulalol hydrochloride
Reactant of Route 3
Reactant of Route 3
Amosulalol hydrochloride
Reactant of Route 4
Reactant of Route 4
Amosulalol hydrochloride
Reactant of Route 5
Amosulalol hydrochloride
Reactant of Route 6
Reactant of Route 6
Amosulalol hydrochloride

Citations

For This Compound
70
Citations
H Sasaki, H Kamimura, H Kaniwa, S Kawamura… - Xenobiotica, 1984 - Taylor & Francis
… After oral administration of ['4C]amosulalol hydrochloride, the … benzenesulphonamide hydrochloride (amosulalol hydrochloride) … of amosulalol hydrochloride in rats, dogs and monkeys. …
Number of citations: 11 www.tandfonline.com
T Takenaka - Cardiovascular Drug Reviews, 1987 - Wiley Online Library
The most important hemodynamic disturbance in patients with hypertension is an increase in peripheral vascular resistance due to arteriolar constriction (8). Accordingly, the most …
Number of citations: 4 onlinelibrary.wiley.com
K Suzuki, H Kamimura - Biological and Pharmaceutical Bulletin, 2007 - jstage.jst.go.jp
… In conclusion, amosulalol hydrochloride was extensively metabolized with non-linear pharmacokinetics in mice. The major metabolite in urine was M-2 glucuronite. Carbamoyl …
Number of citations: 7 www.jstage.jst.go.jp
H Kamimura, H Sasaki, S Kawamura - Xenobiotica, 1985 - Taylor & Francis
… Amosulalol hydrochloride was extensively metabolized in animals with 10% or less excreted as unchanged drug. Hydroxylation of the 2-methyl group and O-demethylation of the o-…
Number of citations: 10 www.tandfonline.com
H Kamimura, H Sasaki, S Kawamura - Xenobiotica, 1984 - Taylor & Francis
… Amosulalol hydrochloride was administered iv as a solution in physiological saline and orally as an aq. solution. Rats were killed with ethyl ether in groups of three after dosing, and …
Number of citations: 8 www.tandfonline.com
DI Lee, CH Moon, SY Hwang, BW Kim… - Korean Circulation …, 1994 - synapse.koreamed.org
Background Newly developed α-, β-receptor blocker, Amosulalol HCI(YM-09538) was evaluated for its hypotensive efficacy, safety and usefulness in patients with mild to moderate …
Number of citations: 7 synapse.koreamed.org
K HONDA, C NAKAGAWA, O INAGAKI… - The Japanese Journal …, 1986 - jstage.jst.go.jp
The pharmacological activities of the enantiomers of amosulalol (YM 09538), a combined a and 8-adrenoceptor antagonist, and the corresponding desoxy derivative (YM-1 1133) were …
Number of citations: 5 www.jstage.jst.go.jp
K HONDA, T TAKENAKA, K SHIONO… - The Japanese Journal …, 1985 - jstage.jst.go.jp
The autonomic and antihypertensive activities of amosulalol(YM-09538) were studied in conscious rats. Single oral administration of amosulalol antagonized the phenylephrine-…
Number of citations: 22 www.jstage.jst.go.jp
HS Gwak, ES Noh, NY Lee, IK Chun - Journal of Chromatography B, 2005 - Elsevier
… This method was used successfully for a pharmacokinetic study in plasma after oral administration of a single 20 mg dose of amosulalol hydrochloride to 16 healthy volunteers. …
Number of citations: 4 www.sciencedirect.com
JW Ha, N Chung, J Kwan, MH Lee… - Korean Circulation …, 1995 - synapse.koreamed.org
Background The most important hemodynamic disturbance in patients with hypertension is an increase in peripheral vascular resistance due to arteriolar constriction. The most …
Number of citations: 7 synapse.koreamed.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.